molecular formula C25H27N3O5 B11466439 Ethyl 4-(2,5-dioxo-3-{[1-(phenylcarbonyl)piperidin-4-yl]amino}pyrrolidin-1-yl)benzoate

Ethyl 4-(2,5-dioxo-3-{[1-(phenylcarbonyl)piperidin-4-yl]amino}pyrrolidin-1-yl)benzoate

Cat. No.: B11466439
M. Wt: 449.5 g/mol
InChI Key: LOYWPMPAXDARQZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dioxo-3-{[1-(phenylcarbonyl)piperidin-4-yl]amino}pyrrolidin-1-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dioxo-3-{[1-(phenylcarbonyl)piperidin-4-yl]amino}pyrrolidin-1-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step involves the coupling of the pyrrolidine intermediate with a piperidine derivative, often using coupling reagents such as EDCI or DCC.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dioxo-3-{[1-(phenylcarbonyl)piperidin-4-yl]amino}pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Amines, thiols, and halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups.

Scientific Research Applications

Ethyl 4-(2,5-dioxo-3-{[1-(phenylcarbonyl)piperidin-4-yl]amino}pyrrolidin-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dioxo-3-{[1-(phenylcarbonyl)piperidin-4-yl]amino}pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,5-dioxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}-1-pyrrolidinyl)benzoate
  • Ethyl 4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoate

Uniqueness

Ethyl 4-(2,5-dioxo-3-{[1-(phenylcarbonyl)piperidin-4-yl]amino}pyrrolidin-1-yl)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in a distinct manner, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-[3-[(1-benzoylpiperidin-4-yl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C25H27N3O5/c1-2-33-25(32)18-8-10-20(11-9-18)28-22(29)16-21(24(28)31)26-19-12-14-27(15-13-19)23(30)17-6-4-3-5-7-17/h3-11,19,21,26H,2,12-16H2,1H3

InChI Key

LOYWPMPAXDARQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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